molecular formula C12H8BrNO2 B13917462 5-(2-Bromophenyl)picolinic acid

5-(2-Bromophenyl)picolinic acid

Cat. No.: B13917462
M. Wt: 278.10 g/mol
InChI Key: JYDRFSRSGZIXSW-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)picolinic acid typically involves the bromination of 2-phenylpicolinic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and cost-effective brominating agents and optimized reaction conditions. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromophenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium or Grignard reagents.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various substituents .

Scientific Research Applications

5-(2-Bromophenyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit the activity of these proteins, which are involved in various cellular processes . Additionally, the compound’s ability to form metal-organic complexes can influence its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-(2-Bromophenyl)picolinic acid is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

5-(2-bromophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8BrNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16)

InChI Key

JYDRFSRSGZIXSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)Br

Origin of Product

United States

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